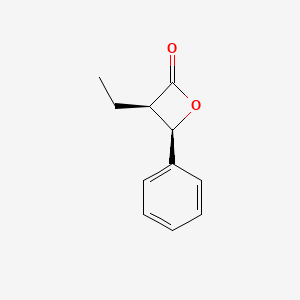

(3R,4R)-3-Ethyl-4-phenyloxetan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

652150-94-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(3R,4R)-3-ethyl-4-phenyloxetan-2-one |

InChI |

InChI=1S/C11H12O2/c1-2-9-10(13-11(9)12)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1 |

InChI Key |

XFXFWOAGLAVNCQ-ZJUUUORDSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC1C(OC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of the Oxetanone Ring System

Ring-Opening Reactions of Oxetanones

The significant ring strain in β-lactones (approximately 22.8 kcal/mol) makes them effective electrophiles, comparable to epoxides. clockss.org This strain is the driving force for ring-opening reactions when the lactone is treated with nucleophiles.

The reaction of (3R,4R)-3-Ethyl-4-phenyloxetan-2-one with nucleophiles can proceed through two principal pathways, dictated largely by the nature of the nucleophile. clockss.orgresearchgate.net This regioselectivity is a cornerstone of β-lactone chemistry.

Acyl-Oxygen Cleavage (C2-O1 bond): This pathway involves nucleophilic attack at the electrophilic carbonyl carbon (C2). It is generally favored by "hard" nucleophiles, according to Hard and Soft Acids and Bases (HSAB) theory. Examples of hard nucleophiles include organolithium reagents, Grignard reagents, and alkoxides. clockss.org This reaction is effectively a nucleophilic acyl substitution, leading to an aldol-type adduct.

Alkyl-Oxygen Cleavage (C4-O1 bond): This pathway involves an SN2-type attack at the β-carbon (C4), with the carboxylate group acting as the leaving group. This route is preferred by "soft" nucleophiles, such as organocuprates, halides, azide (B81097) ions, and thiolates. clockss.org The attack occurs with inversion of stereochemistry at the C4 position.

The regiochemical outcome of the nucleophilic attack on this compound is crucial for its use as a synthetic intermediate.

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

| Nucleophile | Type | Predicted Pathway | Resulting Functional Group |

| R-MgBr (Grignard) | Hard | Acyl-Oxygen Cleavage | β-Hydroxy Ketone |

| R-Li (Organolithium) | Hard | Acyl-Oxygen Cleavage | β-Hydroxy Ketone |

| RO⁻ (Alkoxide) | Hard | Acyl-Oxygen Cleavage | β-Hydroxy Ester |

| R₂CuLi (Organocuprate) | Soft | Alkyl-Oxygen Cleavage | β-Substituted Carboxylic Acid |

| N₃⁻ (Azide) | Soft | Alkyl-Oxygen Cleavage | β-Azido Carboxylic Acid |

| RS⁻ (Thiolate) | Soft | Alkyl-Oxygen Cleavage | β-Thio Carboxylic Acid |

| RNH₂ (Primary Amine) | Borderline/Hard | Acyl-Oxygen Cleavage | β-Hydroxy Amide |

Primary and secondary amines typically favor attack at the carbonyl group, leading to β-hydroxy amides. researchgate.net However, azide and sulfonamide anions act as soft nucleophiles, attacking the β-carbon to yield β-azido and β-sulfonamido carboxylic acids, respectively. researchgate.net

The dual reactivity of the β-lactone ring allows for the synthesis of a wide array of derivatives from a single chiral precursor like this compound. This versatility makes β-lactones valuable building blocks in organic synthesis. nih.gov The ring-opened products retain the core carbon skeleton while introducing new functional groups with defined stereochemistry. For instance, the SN2 ring-opening with copper-modified Grignard reagents provides a reliable method for creating new carbon-carbon bonds at the β-position, leading to various β-disubstituted carboxylic acids. nih.gov Similarly, enolate nucleophiles can react with β-lactones to form β-dicarbonyl compounds, which can then be used in further transformations. acs.org

Table 2: Examples of Derivatization of this compound

| Reagent(s) | Product Type | Specific Product Structure |

| 1. Me₂CuLi2. H₃O⁺ | β-Substituted Carboxylic Acid | (2R,3R)-2-((S)-1-Phenylethyl)-3-methylpentanoic acid |

| 1. NaN₃2. H₃O⁺ | β-Azido Carboxylic Acid | (2R,3R)-2-((R)-Azido(phenyl)methyl)butanoic acid |

| 1. LiAlH₄2. H₂O | 1,3-Diol | (2R,3R)-2-Ethyl-1-phenylbutane-1,3-diol |

| 1. PhSNa2. H₃O⁺ | β-Thio Carboxylic Acid | (2R,3R)-2-((R)-Phenyl(phenylthio)methyl)butanoic acid |

| 1. NH₃2. H₂O | β-Hydroxy Amide | (3R,4R)-3-Ethyl-4-hydroxy-4-phenylbutanamide |

Rearrangement Pathways of Oxetanone Derivatives

Beyond simple ring-opening, β-lactones can undergo rearrangement reactions, most notably ring expansion to form more stable five-membered γ-lactones. This transformation is typically promoted by Lewis acids such as magnesium bromide (MgBr₂), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃). clockss.org The reaction is believed to proceed through a non-concerted, dyotropic rearrangement mechanism. For a substrate like this compound, this rearrangement would likely lead to the formation of a γ-butyrolactone derivative. The specific product would depend on which group migrates. Theoretical studies on related systems suggest that this translactonization is a feasible pathway. researchgate.net

Cycloaddition Chemistry Involving Oxetanone Components

While β-lactones are often synthesized via [2+2] cycloadditions, they can also participate as reactants in other types of cycloadditions. nih.gov A notable example is the photochemical decarbonylation of oxetanones. Irradiation of a related compound, 3-oxetanone, has been shown to induce the extrusion of carbon monoxide, generating a transient 1,3-dipole. rsc.org This reactive intermediate can then be trapped in situ by various dipolarophiles, such as alkenes, in a [3+2] cycloaddition reaction to form substituted tetrahydrofurans.

Applying this concept to this compound, photochemical decarbonylation would be expected to generate an epoxide-like dipole. In the presence of an alkene like styrene, this could potentially lead to the formation of a substituted tetrahydrofuran (B95107), although this specific application has not been reported. The stereochemical outcome would be of significant interest in such a transformation. Other photochemical reactions of unsaturated lactones also involve decarbonylation. acs.orgnih.gov

Computational and Theoretical Studies of Oxetanone Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of strained ring systems like oxetanones. These studies can rationalize experimentally observed selectivities and predict the feasibility of new transformations.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. By locating and calculating the energies of reactants, products, intermediates, and transition states, a detailed mechanistic picture can be constructed.

For the nucleophilic ring-opening, DFT can be used to model the transition states for both the acyl-oxygen cleavage and the alkyl-oxygen cleavage pathways. By comparing the activation energies (ΔG‡) for the two competing transition states with a given nucleophile, the observed regioselectivity can be explained and predicted. For example, calculations could model the attack of a "hard" nucleophile like a methoxide (B1231860) anion versus a "soft" nucleophile like a thiophenoxide anion on the oxetanone ring, confirming the energetic preference for attack at the carbonyl and β-carbon, respectively.

Furthermore, DFT studies can illuminate the mechanism of Lewis acid-catalyzed rearrangements. The calculations can model the coordination of the Lewis acid to the lactone, the subsequent bond cleavage and migration steps, and the final ring-closure to the γ-lactone, providing insight into the stereochemical course of the reaction. clockss.org Similarly, the energetics of the photochemical decarbonylation and subsequent [3+2] cycloaddition can be investigated to understand the stability of the proposed dipolar intermediate and the activation barriers for its reaction with various alkenes.

Molecular Dynamics (MD) Simulations for Enzyme-Substrate Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structure and behavior of biological macromolecules at an atomic level. frontiersin.org In the context of "this compound," a β-lactone, MD simulations would be invaluable for understanding its potential interactions with enzymes, particularly hydrolases like lipases, which are known to catalyze the ring-opening of lactones. nih.govnih.govacs.org Such studies can elucidate the determinants of binding affinity and catalytic mechanism, guiding the design of novel biocatalysts or inhibitors. nih.gov

The process typically begins by obtaining a high-resolution crystal structure of a target enzyme, for instance, a lipase (B570770) from Candida antarctica or porcine pancreas, from a repository like the Protein Data Bank. frontiersin.orgnih.gov The substrate, this compound, would then be computationally "docked" into the enzyme's active site to generate an initial plausible binding pose. This enzyme-substrate complex is then placed in a simulated environment, typically a box of water molecules with ions to mimic physiological conditions, and the system's evolution over time is calculated by solving Newton's equations of motion for every atom. nih.govyoutube.com

Key analyses performed on the resulting simulation trajectory include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the enzyme become more or less flexible upon substrate binding.

Hydrogen Bond Analysis: To map the specific hydrogen bonding interactions between the substrate and amino acid residues in the active site, which are crucial for stabilization and catalysis.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the strength of the enzyme-substrate interaction. acs.org

These simulations can reveal, for example, how the enzyme's catalytic triad (B1167595) (e.g., Ser-His-Asp in many lipases) is positioned to attack the carbonyl carbon of the oxetanone ring, leading to hydrolysis. acs.org

| Energy Component | Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable |

| Electrostatic Energy | -15.2 | Favorable |

| Polar Solvation Energy | +38.8 | Unfavorable |

| Non-polar Solvation Energy | -4.1 | Favorable |

| Total Binding Free Energy (ΔGbind) | -26.0 | Favorable |

Conformational Analysis of Substituted Oxetanes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a substituted oxetane (B1205548) like this compound, this analysis is crucial for understanding its intrinsic reactivity and how it presents itself to an enzyme's active site.

The four-membered oxetanone ring is subject to significant ring strain. While often drawn as planar, such rings can adopt a puckered or bent conformation to alleviate some of this strain. nih.gov The degree of puckering and the preferred conformation are heavily influenced by the nature and position of substituents.

For this compound, the key conformational considerations are:

Ring Puckering: The oxetan-2-one ring would exist in a dynamic equilibrium between different puckered states. The lowest energy conformation would seek to minimize unfavorable steric interactions.

Substituent Orientation: In the (3R,4R) stereoisomer, the ethyl and phenyl groups are on the same face of the ring (cis). In a puckered conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions. To minimize steric hindrance, the bulky phenyl and ethyl groups would strongly prefer to occupy pseudo-equatorial positions. organicchemistrytutor.com

Phenyl Group Rotation: The phenyl group is not static and can rotate around the C4-C(phenyl) bond. Different rotational isomers (rotamers) will have different energies due to interactions between the phenyl ring's ortho hydrogens and the adjacent oxetanone ring atoms. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are typically employed to calculate the energies of these different conformations. By systematically rotating bonds and mapping the potential energy surface, the most stable (lowest energy) conformers can be identified. nih.gov This information provides insight into the molecule's shape and electronic properties, which are fundamental to its chemical behavior.

| Conformer Description | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Puckered (Ethyl/Phenyl pseudo-equatorial) | 15° | 0.00 | ~95 |

| Planar | 0° | +2.5 | ~1 |

| Puckered (Ethyl pseudo-axial) | -15° | +4.0 | <1 |

| Puckered (Phenyl pseudo-axial) | -15° | +5.5 | <1 |

Uncharted Territory: The Elusive Nature of this compound in Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals a significant finding regarding the chiral compound this compound: a notable absence of specific research dedicated to this particular molecule. Despite the broad interest in the synthesis and application of chiral β-lactones in organic chemistry, this specific stereoisomer appears to be an uncharted entity in published scientific works.

While the general class of 3,4-disubstituted oxetan-2-ones, to which this compound belongs, is well-established for its utility as versatile chiral building blocks, information detailing the synthesis, properties, and specific applications of this precise ethyl-phenyl substituted β-lactone is not available in the current body of scientific literature.

This scarcity of information prevents a detailed discussion on its specific applications as a chiral synthon, its role in the construction of complex molecules, or its use as a precursor in the total synthesis of natural products. Similarly, its potential involvement in asymmetric transformations, catalyst development, or as a chiral dopant in materials science remains speculative without direct research evidence.

The field of organic synthesis is vast, and it is not uncommon for specific stereoisomers of complex molecules to remain unexplored or for research to be proprietary and not publicly available. The absence of data for this compound underscores the boundless frontiers of chemical research and the multitude of compounds yet to be synthesized and characterized.

Therefore, any discussion on the applications of this compound would, at present, be based on extrapolation from the known reactivity and utility of structurally similar chiral β-lactones, rather than on direct empirical evidence for the compound itself.

Future Research Directions and Challenges in Oxetanone Chemistry

Development of Novel Catalytic Systems for Oxetanone Synthesis

The synthesis of β-lactones, the structural class to which (3R,4R)-3-Ethyl-4-phenyloxetan-2-one belongs, has been a major focus of methods development. A significant challenge lies in creating catalysts that are not only highly active and selective but also scalable and recyclable for industrial applications. nih.gov

Historically, homogeneous catalysts, particularly bimetallic systems combining a Lewis acid and a Lewis base, have shown excellent activity and selectivity in the ring-expansion carbonylation of epoxides. nih.gov For instance, the catalyst [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ has been instrumental in the scalable synthesis of poly[(R)-β-hydroxybutyrate)] from epoxides and carbon monoxide under mild conditions. nih.govnih.gov This system demonstrates high yields and retention of stereochemistry, as seen in the carbonylation of (R)-Propylene oxide to (R)-β-butyrolactone. nih.gov

However, the limitations of homogeneous catalysts, such as difficulties in separation and recycling, have spurred research into heterogeneous systems. nih.gov Recent advances include the immobilization of cobaltate anions on porous polymer supports. These heterogenized catalysts offer the advantages of easy separation and reusability while striving to match the efficiency of their homogeneous counterparts. nih.gov For example, a covalent triazine framework (CTF) supported catalyst has demonstrated over 99% conversion of propylene (B89431) oxide with 90% selectivity for the corresponding β-lactone. nih.gov

Another promising avenue is the use of organocatalysts. Isothiourea catalysts like HyperBTM have been successfully employed in the enantioselective synthesis of perfluoroalkyl-substituted β-lactones from symmetric anhydrides and perfluoroalkylketones. rsc.org These reactions proceed with high diastereo- and enantioselectivity, showcasing the potential of non-metal-based catalytic systems. rsc.org

Future research will likely focus on bridging the efficiency gap between homogeneous and heterogeneous systems, developing catalysts from earth-abundant metals, and expanding the substrate scope of enantioselective organocatalytic methods.

Table 1: Comparison of Catalytic Systems for β-Lactone Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Homogeneous | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | Epoxide Carbonylation | High activity, high selectivity, mild conditions | Difficult to separate and recycle | nih.govnih.gov |

| Heterogeneous | Cobaltate-functionalized Covalent Triazine Framework | Epoxide Carbonylation | Easy separation, reusability | Often lower efficiency than homogeneous systems | nih.gov |

| Organocatalyst | Isothiourea (HyperBTM) | [2+2] Cycloaddition | Enantioselective, metal-free | Limited to specific substrate classes | rsc.org |

Exploration of New Reactivity Modes and Transformations

The strained four-membered ring of oxetanones makes them susceptible to a variety of ring-opening and transformation reactions, providing access to a diverse range of chemical structures. acs.orgnih.gov A primary area of exploration is the reaction of oxetanones with various nucleophiles. For example, hydrolysis yields 3-hydroxypropionic acids, while reaction with ammonia (B1221849) can produce β-amino acids like β-alanine. wikipedia.org

Beyond simple ring-opening, researchers are exploring more complex transformations. A notable example is the photochemical decarbonylation of 3-oxetanone. This reaction generates a dipole that can undergo [3+2] cycloaddition reactions with alkenes to produce substituted tetrahydrofurans, opening up new avenues to previously inaccessible molecular scaffolds. chemrxiv.org

Another innovative transformation is the catalytic conversion of 3-amido oxetanes into 2-oxazolines. exlibrisgroup.comexlibrisgroup.comrsc.org Using a catalyst such as Indium(III) triflate, this intramolecular cyclization provides a mild and efficient route to valuable oxazoline-based ligands and natural products. exlibrisgroup.comrsc.org This adds a new dimension to the reactivity profile of oxetanes, positioning them as precursors to other important heterocyclic systems. exlibrisgroup.com

Future work in this area will likely involve the discovery of new catalytic systems to mediate novel transformations, the exploration of ring-expansion reactions to form larger heterocycles, and the application of these new reactivity modes in the total synthesis of complex natural products. nih.gov The inherent strain of the oxetane (B1205548) ring can be further exploited to drive reactions that are otherwise difficult to achieve. researchgate.net

Integration of Oxetanones in Diversified Synthetic Platforms

Oxetanones and their derivatives are increasingly recognized as "privileged" structures or versatile building blocks in synthetic and medicinal chemistry. acs.orgnih.gov Their ability to serve as nonclassical isosteres for carbonyl and gem-dimethyl groups allows for the modulation of physicochemical properties such as solubility, metabolic stability, and lipophilicity in drug candidates. acs.orgmdpi.comnih.gov

One major challenge and area of future research is the development of methods to synthesize a wider variety of substituted oxetane building blocks. nih.gov Much of the current work relies on derivatization of 3-oxetanone, which limits the accessible substitution patterns. beilstein-journals.org New synthetic strategies are needed to access oxetanes with diverse substituents at all positions of the ring. A recently developed defluorosulphonylative coupling of oxetane sulphonyl fluorides mimics classical amide coupling, providing rapid access to benzamide (B126) bioisosteres and demonstrating a creative approach to diversification. beilstein-journals.org

The integration of oxetanones into more complex molecular architectures, such as spirocycles, is another active area of research. mdpi.com For example, 3-oxetanone-derived spirooxazolidines can be synthesized through multi-component cascade reactions and serve as precursors to a variety of other saturated heterocycles. mdpi.com These platforms provide three-dimensional diversity that is highly sought after in drug discovery. nih.gov

Future efforts will focus on expanding the library of available oxetane building blocks, developing new multi-component reactions for the rapid construction of complex oxetane-containing molecules, and further exploring their application as isosteres in medicinal chemistry programs. nih.govbeilstein-journals.org

Advanced Characterization Techniques for Elucidating Complex Oxetanone Structures

A thorough understanding of the three-dimensional structure and electronic properties of oxetanones is crucial for predicting their reactivity and biological activity. Advanced characterization techniques play a pivotal role in this endeavor.

X-ray crystallography has been instrumental in determining the precise bond lengths, bond angles, and puckering of the oxetane ring. illinois.edu For instance, studies have shown that while the unsubstituted oxetane ring is nearly planar, the introduction of substituents leads to a more puckered conformation to minimize unfavorable eclipsing interactions. acs.orgillinois.edu The puckering angle of the insecticide EDO, for example, was determined to be 16°. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the configuration and conformation of oxetanones in solution. The chemical shifts of protons and carbons are highly sensitive to the substitution pattern and the puckering of the ring, providing valuable structural information. illinois.eduacs.org

In addition to experimental techniques, computational methods are becoming increasingly important for understanding the intricacies of oxetanone chemistry. Density Functional Theory (DFT) computations, for example, have been used to probe reaction mechanisms, such as distinguishing between a concerted asynchronous [2+2]-cycloaddition and a stepwise aldol-lactonization pathway in the formation of β-lactones. rsc.org These computational studies, often combined with experimental data like kinetic isotope effect (KIE) studies, provide deep mechanistic insights that are difficult to obtain through experiments alone. rsc.org

The challenge for the future lies in applying these advanced techniques to more complex oxetanone systems and in developing new methods to study transient intermediates and reaction dynamics in real-time. The synergy between experimental and computational approaches will be essential for tackling the remaining challenges in understanding and controlling the chemistry of these strained heterocycles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,4R)-3-Ethyl-4-phenyloxetan-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective cyclization of β-hydroxyamide precursors using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to retain configuration. Chiral HPLC or polarimetry should validate enantiomeric purity (>99% ee). For intermediates, Friedel-Crafts acylation (AlCl₃ catalysis) may introduce aryl groups, but steric hindrance from the ethyl substituent requires optimized reaction temperatures (0–5°C) to prevent racemization .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this oxetan-2-one derivative?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies key signals: oxetanone carbonyl (δ ~175 ppm), ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.1–2.4 ppm for CH₂), and phenyl protons (δ 7.2–7.5 ppm). NOESY correlations between H-3 and H-4 confirm the cis (3R,4R) configuration .

- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. Twinning or disorder (e.g., in azide groups) requires refinement with SHELXL and twin law correction .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Store at –20°C under inert gas (Ar/N₂) in amber vials. Stability studies (TGA/DSC) indicate decomposition >150°C. Avoid prolonged exposure to light or moisture, as the oxetanone ring is prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in ring-opening reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for nucleophilic attacks. Fukui indices identify electrophilic sites (C-2 carbonyl), while distortion/interaction analysis predicts regioselectivity with amines or Grignard reagents. Compare with experimental kinetics (e.g., pseudo-first-order conditions in THF at –78°C) .

Q. What strategies resolve contradictions in reported enantioselectivity data for catalytic asymmetric syntheses of this compound?

- Methodological Answer : Cross-validate chiral catalyst systems (e.g., Jacobsen’s thiourea vs. Sharpless ligands) using kinetic resolution (KR) or dynamic kinetic asymmetric transformations (DYKAT). Analyze ee via Mosher ester derivatization and ¹⁹F NMR. Discrepancies may arise from solvent polarity effects (e.g., toluene vs. DCM) or competing pathways .

Q. How does the steric environment of the ethyl group influence intermolecular interactions in co-crystallization studies?

- Methodological Answer : Co-crystallize with chiral acids (e.g., tartaric acid) and analyze packing via Mercury software. The ethyl group’s gauche conformation (dihedral angle ~60°) disrupts π-π stacking of the phenyl ring, favoring hydrogen-bond networks (e.g., O–H···O with hydroxyl groups). Compare with (3S,4S) enantiomer to assess diastereomeric resolution .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in scaling up the synthesis from milligram to gram quantities?

- Methodological Answer : Use flow chemistry for exothermic steps (e.g., cyclization) with inline IR monitoring. Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/CH₂Cl₂). Track lot-to-lot variability in starting materials via GC-MS .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.